molecular formula C7H5BrFNO3 B1519487 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene CAS No. 875664-36-1

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

Cat. No. B1519487
CAS RN: 875664-36-1
M. Wt: 250.02 g/mol
InChI Key: FNJMNFQCIBHJBZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a chemical compound that has recently been studied for its potential applications in the laboratory. This compound has a wide range of uses due to its unique properties, including its low toxicity and its ability to react with a variety of other compounds.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene: is a versatile intermediate in organic synthesis. It can undergo various reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions to synthesize complex molecules. For instance, its nitro group can be reduced to an amine, providing a pathway to synthesize aromatic amines, which are crucial in the production of dyes, pharmaceuticals, and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s halogen atoms make it a potential candidate for the synthesis of halogenated derivatives of therapeutic agents. Halogenated compounds often exhibit enhanced biological activity and metabolic stability. The methoxy group can act as a directing group in aromatic substitution reactions, aiding in the targeted modification of molecules .

Materials Science

The nitro group of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene can be utilized in the design of novel materials. Nitroaromatic compounds are known for their electron-accepting properties, making them useful in creating semiconducting materials and organic photovoltaics .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical methods. Its unique spectral properties allow it to be used in spectroscopic analysis, such as NMR and mass spectrometry, to identify or quantify substances within a sample .

Environmental Science

In environmental science, the study of nitroaromatic compounds like 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is significant due to their potential impact on the environment. Research into their degradation pathways can lead to better understanding and mitigation of pollution .

Agriculture

The bromo and fluoro substituents in 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene can be leveraged to synthesize agrochemicals. These elements are often found in herbicides and pesticides, where they can improve the efficacy and selectivity of these agents .

properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJMNFQCIBHJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654736
Record name 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

CAS RN

875664-36-1
Record name 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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